(3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-3-9-4-7(6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQULSPPHDFWDLL-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective and Stereocontrolled Synthetic Methodologies for 3r,4r 4 Isopropylpyrrolidine 3 Carboxylic Acid
Retrosynthetic Analysis and Key Disconnection Strategies for the Pyrrolidine (B122466) Core
The retrosynthetic analysis of (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid reveals several key disconnection strategies for the stereocontrolled construction of the pyrrolidine core. The primary challenge lies in the simultaneous control of the two adjacent stereocenters at the C3 and C4 positions.
A logical primary disconnection is across the C3-C4 bond, which suggests a Michael addition approach. In this scenario, the C4 isopropyl group and the C3 carboxylic acid group would be introduced via a conjugate addition of an isopropyl nucleophile to an appropriate acrylatetype acceptor, followed by the formation of the pyrrolidine ring.
Alternatively, a [3+2] cycloaddition strategy offers a powerful method for the direct formation of the five-membered ring with control over the relative stereochemistry. This involves the reaction of an azomethine ylide with a suitable dipolarophile. The substituents on both the ylide and the alkene would need to be chosen carefully to ensure the desired (3R,4R) configuration.
Another viable disconnection is at the C2-N and C4-C5 bonds, which points towards a strategy involving the cyclization of a linear amino acid precursor. This approach would require the stereocenters to be set prior to the ring-closing step, for instance, through an asymmetric hydrogenation or an auxiliary-controlled alkylation.
Asymmetric Synthesis Approaches
The enantioselective synthesis of this compound can be achieved through several distinct asymmetric methodologies, each offering unique advantages in controlling the desired stereochemistry.
Chiral Pool-Based Synthesis Utilizing Precursors
A common and effective strategy for the synthesis of chiral compounds is to start from readily available, enantiomerically pure natural products, a concept known as chiral pool synthesis. Amino acids, such as L-proline and its derivatives, are excellent starting materials for the synthesis of substituted pyrrolidines. nih.gov
For the synthesis of the target molecule, a plausible route could commence from a chiral precursor like (S)-pyroglutamic acid. The synthesis could involve the stereoselective introduction of the isopropyl group at the C4 position of the pyroglutamate (B8496135) ring, followed by ring opening and subsequent modifications to yield the final product. The existing stereocenter in the starting material would serve as a control element for the introduction of the new stereocenters.
Asymmetric Catalytic Strategies (e.g., organocatalysis, metal-catalyzed asymmetric reactions)
Asymmetric catalysis provides a more atom-economical and versatile approach to enantioselective synthesis. Both organocatalysis and metal-catalyzed reactions have been successfully employed in the synthesis of chiral pyrrolidines.
Organocatalysis, particularly aminocatalysis, has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. An organocatalytic Michael addition of an aldehyde or ketone to a nitroalkene, followed by a reductive cyclization, could be a key step in the synthesis of the target molecule. nih.gov For instance, the reaction of isovaleraldehyde (B47997) with a suitable nitroacrylate derivative, catalyzed by a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether), could establish the stereocenters at C3 and C4 with high enantioselectivity.
Metal-catalyzed asymmetric reactions, such as rhodium- or iridium-catalyzed asymmetric hydrogenation of a prochiral pyrrole (B145914) precursor, could also be employed to set the desired stereocenters. Furthermore, copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes have proven to be highly effective in constructing highly substituted pyrrolidines with excellent stereocontrol.
Diastereoselective Synthesis through Auxiliary Control
The use of chiral auxiliaries is a classical yet reliable method for controlling stereochemistry. A chiral auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer sultam, could be attached to an achiral precursor. A subsequent diastereoselective reaction, for example, a Michael addition or an alkylation, would then be controlled by the steric and electronic properties of the auxiliary. For instance, an N-enoyl derivative of a chiral auxiliary could undergo a diastereoselective conjugate addition of an isopropyl nucleophile. Subsequent cyclization and removal of the auxiliary would afford the enantiomerically enriched pyrrolidine derivative.
Total Synthesis Routes and Methodological Innovations
The total synthesis of this compound can be approached through either a convergent or a linear pathway, with each strategy having its own merits. Methodological innovations in pyrrolidine synthesis continue to provide more efficient and stereoselective routes.
Convergent and Linear Synthesis Pathways
A linear synthesis would involve the sequential construction of the molecule from a simple starting material. A possible linear route could start with an asymmetric Michael addition to introduce the C3 and C4 stereocenters, followed by functional group manipulations and finally, cyclization to form the pyrrolidine ring. While often longer, linear syntheses can be advantageous for optimization and scale-up.
A convergent synthesis involves the preparation of key fragments of the molecule separately, which are then coupled together at a later stage. For the target molecule, a convergent approach could involve the synthesis of a chiral amino alcohol fragment and a separate fragment containing the isopropyl and carboxylic acid functionalities. These two fragments would then be joined, for example, through an N-alkylation reaction, followed by cyclization. Convergent syntheses are generally more efficient as they allow for the rapid assembly of complex molecules.
The synthesis of the structurally related (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid has been reported, providing a valuable template for a plausible synthesis of the isopropyl analog. This synthesis utilized a stereoselective approach involving the alkylation of a chiral pyrrolidin-2-one derivative.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Alkylation | Chiral 4-benzyloxymethylpyrrolidin-2-one, LDA, Benzyl bromide | 3,4-trans-disubstituted pyrrolidin-2-one |
| 2 | Reduction | LiAlH4 | 3,4-trans-disubstituted pyrrolidine |
| 3 | Protection | Boc2O | N-Boc-3,4-trans-disubstituted pyrrolidine |
| 4 | Deprotection | H2, Pd/C | N-Boc-4-hydroxymethyl-3-benzylpyrrolidine |
| 5 | Oxidation | Jones oxidation | (3R,4R)-1-Boc-4-benzylpyrrolidine-3-carboxylic acid |
| 6 | Deprotection | TFA | (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid |
Evaluation of Atom Economy and Green Chemistry Principles in Synthetic Routes
Two primary strategies have been explored for the synthesis of 4-alkyl-pyrrolidine-3-carboxylic acid stereoisomers: a classical resolution approach and a more modern asymmetric synthesis approach. researchgate.net
To provide a more detailed analysis, let's consider a plausible asymmetric synthetic route and evaluate its green chemistry aspects.
Plausible Asymmetric Synthetic Route and Green Chemistry Evaluation:
A potential asymmetric synthesis could involve the following key transformations:
Asymmetric Hydrogenation: The use of a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) to hydrogenate a prochiral pyrrole or pyrroline (B1223166) precursor can establish the desired stereocenters with high enantioselectivity. nih.gov This catalytic approach is highly atom-economical.
Stereoselective Alkylation: Introduction of the isopropyl group at the C4 position can be achieved through stereoselective alkylation of a suitable precursor, often employing a chiral auxiliary to direct the stereochemical outcome. researchgate.net
Hydrolysis: The final step would typically be the hydrolysis of an ester or amide protecting group to yield the carboxylic acid.
| Green Chemistry Principle | Application in the Asymmetric Synthesis of this compound |
| Prevention | Asymmetric synthesis inherently prevents the generation of 50% of unwanted enantiomeric waste compared to resolution methods. |
| Atom Economy | Catalytic steps like asymmetric hydrogenation have high atom economy. The overall atom economy of the sequence would need to be calculated based on the specific reagents and byproducts of each step. |
| Less Hazardous Chemical Syntheses | The choice of solvents and reagents is crucial. Utilizing greener solvents (e.g., ethanol, water) and avoiding toxic reagents (e.g., heavy metals where possible) would improve the green profile. |
| Designing Safer Chemicals | The final product is a specific chiral molecule with intended biological activity. |
| Safer Solvents and Auxiliaries | Minimizing the use of chlorinated solvents and exploring solvent-free or aqueous reaction conditions are key considerations. |
| Design for Energy Efficiency | Reactions that can be performed at or near ambient temperature and pressure are preferred to reduce energy consumption. |
| Use of Renewable Feedstocks | Starting materials derived from renewable sources would enhance the sustainability of the synthesis. |
| Reduce Derivatives | Minimizing the use of protecting groups can reduce the number of steps and the amount of waste generated. |
| Catalysis | The use of catalytic reagents (e.g., in asymmetric hydrogenation) is superior to stoichiometric reagents in terms of atom economy and waste reduction. |
| Design for Degradation | Not directly applicable to the synthesis itself, but to the lifecycle of the final product. |
| Real-time analysis for Pollution Prevention | In-process monitoring can help optimize reaction conditions and minimize byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less toxic reagents and solvents minimizes the risk of accidents. |
Atom Economy Calculation (Illustrative Example):
To illustrate the calculation of atom economy, let's consider a hypothetical final step: the hydrolysis of a methyl ester precursor.
Reaction: C₉H₁₅NO₂ (methyl ester) + H₂O → C₈H₁₅NO₂ (acid) + CH₃OH
Molecular Weight of Desired Product (this compound): ~157.21 g/mol
Molecular Weight of Reactants: ~171.24 g/mol (ester) + 18.02 g/mol (water) = 189.26 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy (%) = (157.21 / 189.26) x 100 ≈ 83.1%
This calculation for a single step demonstrates good atom economy. A full analysis would require summing the molecular weights of all reactants across the entire synthesis and comparing it to the molecular weight of the final product.
Purification and Resolution Techniques for Enantiomeric Purity
Achieving high enantiomeric purity is paramount for the application of this compound in a pharmaceutical context. Several techniques can be employed for both the purification of the compound and the resolution of its enantiomers if a racemic synthesis is pursued.
Classical Resolution of Racemic Mixtures:
If a racemic mixture of 4-isopropylpyrrolidine-3-carboxylic acid is synthesized, classical resolution is a common method for separating the enantiomers. This technique involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, which is typically a chiral base. wikipedia.orglibretexts.orglibretexts.org
The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once the desired diastereomeric salt is isolated, the pure enantiomer of the carboxylic acid can be recovered by treatment with an acid to break the salt.
Commonly Used Chiral Resolving Agents for Carboxylic Acids:
| Resolving Agent | Type |
| Brucine | Chiral Amine (Alkaloid) |
| Strychnine | Chiral Amine (Alkaloid) |
| Quinine | Chiral Amine (Alkaloid) |
| (R)- or (S)-1-Phenylethanamine | Synthetic Chiral Amine |
| (R)- or (S)-1-(1-Naphthyl)ethylamine | Synthetic Chiral Amine |
The selection of the appropriate resolving agent and crystallization solvent is often empirical and requires screening to find the optimal conditions for efficient separation.
Chromatographic Methods:
Chiral chromatography is a powerful technique for the separation of enantiomers and for the analysis of enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative method. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. jackwestin.com
Supercritical Fluid Chromatography (SFC): Chiral SFC is gaining popularity as a greener alternative to HPLC, often providing faster separations with reduced solvent consumption.
Purification of the Desired Enantiomer:
Once the (3R,4R) enantiomer is obtained, either through asymmetric synthesis or resolution, further purification is often necessary to remove any remaining impurities, including the other enantiomer.
Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for achieving high purity and yield.
Preparative Chromatography: For difficult separations or to achieve very high purity, preparative HPLC or SFC can be employed.
The final enantiomeric purity is typically determined by analytical chiral HPLC or by NMR spectroscopy using a chiral solvating agent.
Derivatization and Functionalization Strategies of 3r,4r 4 Isopropylpyrrolidine 3 Carboxylic Acid
Modification of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the introduction of a wide array of functional groups through well-established chemical transformations.
Amidation and Esterification Reactions
Amidation and esterification are fundamental reactions for modifying the carboxylic acid group of (3R,4R)-4-isopropylpyrrolidine-3-carboxylic acid. These transformations are crucial for building larger molecules, including peptides and potential drug candidates. libretexts.orgmdpi.com
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. mdpi.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. thermofisher.comresearchgate.net The general scheme for amidation is presented below.
This scheme illustrates the coupling of a carboxylic acid with an amine using a generic coupling agent to form an amide.Esterification , the formation of an ester from the carboxylic acid and an alcohol, can be achieved through several methods. libretexts.org Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. libretexts.org Alternatively, similar to amidation, coupling agents can be employed to facilitate the reaction under milder conditions. thieme-connect.dersc.org
| Reaction Type | Reagents | Functional Group Formed | Key Features |
| Amidation | Amine, Coupling Agent (e.g., EDC, DCC) | Amide | Forms a stable amide bond, crucial for peptide synthesis. |
| Esterification | Alcohol, Acid Catalyst or Coupling Agent | Ester | Creates an ester linkage, which can be a key pharmacophore. |
Reduction to Alcohol and Further Functionalization
The carboxylic acid can be reduced to a primary alcohol, which serves as a versatile intermediate for further functionalization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. chemistrysteps.comlibretexts.orgchemguide.co.uk The reaction proceeds through an aldehyde intermediate, which is immediately reduced to the alcohol. libretexts.orgchemguide.co.uk Borane (BH₃) complexes are also effective for this reduction and can offer greater selectivity in the presence of other reducible functional groups. youtube.comkhanacademy.org
Once the primary alcohol is formed, it can undergo a variety of subsequent reactions:
Oxidation: The alcohol can be re-oxidized to an aldehyde or back to the carboxylic acid using appropriate oxidizing agents.
Esterification: The alcohol can be acylated to form esters.
Etherification: The alcohol can be converted to an ether through reactions such as the Williamson ether synthesis.
Halogenation: The hydroxyl group can be replaced by a halogen, creating a reactive site for nucleophilic substitution.
Manipulation of the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is another key site for introducing molecular diversity.
N-Alkylation and Acylation Strategies
N-Alkylation introduces an alkyl group onto the pyrrolidine nitrogen. This can be achieved through reactions with alkyl halides or via reductive amination. In the case of reaction with alkyl halides, a base is typically used to neutralize the hydrogen halide byproduct. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride.
N-Acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. researchgate.net This reaction is generally high-yielding and can be performed under mild conditions. researchgate.net N-acylation is a common strategy in drug design to modify the properties of the parent amine. mdpi.com
| Reaction | Reagent | Product | Notes |
| N-Alkylation | Alkyl Halide, Base | N-Alkyl Pyrrolidine | Introduces an alkyl substituent on the nitrogen. |
| N-Alkylation | Aldehyde/Ketone, Reducing Agent | N-Alkyl Pyrrolidine | Reductive amination offers a versatile route. |
| N-Acylation | Acid Chloride/Anhydride | N-Acyl Pyrrolidine | Forms a stable amide bond at the nitrogen. |
Formation of N-Heterocyclic Derivatives
The pyrrolidine nitrogen can also serve as a nucleophile in reactions that lead to the formation of fused or spirocyclic N-heterocyclic systems. For instance, reaction with bifunctional electrophiles can lead to the construction of new rings. The specific strategies for forming such derivatives are highly dependent on the desired target structure. These more complex transformations can significantly alter the three-dimensional shape and biological activity of the molecule.
Diversification at the Isopropyl and Pyrrolidine Ring Positions
While the carboxylic acid and the pyrrolidine nitrogen are the most readily functionalized positions, modifications at the isopropyl group and other positions on the pyrrolidine ring can also be envisioned, although they often require more complex synthetic strategies.
Functionalization of the C-H bonds of the isopropyl group or the pyrrolidine ring typically requires advanced synthetic methods, such as directed C-H activation. nih.gov These methods often employ transition metal catalysts to selectively activate a specific C-H bond, allowing for the introduction of new functional groups. nih.gov For example, a directing group could be installed on the nitrogen or carboxylic acid to guide a catalyst to a specific C-H bond on the pyrrolidine ring. rsc.org While synthetically challenging, these approaches offer the potential to access novel analogs with unique substitution patterns.
Recent advances in photoredox catalysis and other modern synthetic methodologies may also provide new avenues for the late-stage functionalization of the pyrrolidine scaffold. researchgate.net These methods could potentially enable the introduction of aryl or alkyl groups at various positions on the ring. rsc.org
Regioselective Functionalization
The structure of this compound offers several sites for selective chemical modification: the carboxylic acid group, the secondary amine, and the C-H bonds of the pyrrolidine ring. Regioselective functionalization of these sites is essential for the controlled synthesis of its derivatives.
The carboxylic acid moiety can be readily converted into a variety of functional groups. Standard esterification or amidation reactions provide access to a wide range of esters and amides. For instance, coupling with various amines or alcohols using common coupling reagents like EDC/HOBt or DCC can introduce diverse substituents. The carboxylic acid can also be reduced to the corresponding alcohol, which can then undergo further reactions such as etherification or oxidation.
The secondary amine of the pyrrolidine ring is another key site for functionalization. It can be acylated, alkylated, or arylated to introduce a wide array of substituents. N-alkylation can be achieved using alkyl halides, while N-arylation can be accomplished through methods like the Buchwald-Hartwig amination. Furthermore, the nitrogen can be protected with various protecting groups to allow for selective reactions at other positions of the molecule.
Direct C-H functionalization of the pyrrolidine ring presents a more advanced strategy for derivatization. While challenging, recent advances in catalysis have made it possible to selectively activate and functionalize C-H bonds. For this compound, the C-H bonds at positions 2 and 5 are potential targets for such transformations, which could introduce new substituents with high stereocontrol.
| Functionalization Site | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amidation | Amine, Coupling Agents (e.g., EDC, HOBt) | Amide |
| Carboxylic Acid | Reduction | Reducing Agents (e.g., LiAlH4, BH3) | Primary Alcohol |
| Secondary Amine | N-Alkylation | Alkyl Halide, Base | Tertiary Amine |
| Secondary Amine | N-Arylation | Aryl Halide, Palladium Catalyst, Base | N-Aryl Pyrrolidine |
| Secondary Amine | N-Acylation | Acyl Chloride or Anhydride, Base | N-Acyl Pyrrolidine |
| Pyrrolidine Ring | C-H Functionalization | Metal Catalysts (e.g., Pd, Rh), Oxidant | C-Substituted Pyrrolidine |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have revolutionized the synthesis of complex organic molecules. jocpr.com For this compound to be utilized in these reactions, it typically requires pre-functionalization to introduce a suitable handle for coupling, such as a halide or a boronic acid derivative.
Common palladium-catalyzed cross-coupling reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. jocpr.com For instance, if a halogen atom (e.g., bromine or iodine) is introduced onto the pyrrolidine ring, it can serve as a coupling partner in Suzuki-Miyaura reactions with boronic acids to form new C-C bonds. Similarly, a halogenated derivative could participate in Heck reactions with alkenes or Sonogashira reactions with terminal alkynes.
The Buchwald-Hartwig amination provides a route to N-aryl or N-heteroaryl pyrrolidines by coupling the secondary amine of this compound with aryl or heteroaryl halides. This reaction is highly valuable for the synthesis of compounds with applications in medicinal chemistry.
| Cross-Coupling Reaction | Substrate Requirement on Pyrrolidine | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Halogen or Triflate | Boronic Acid/Ester | C-C |
| Heck | Halogen or Triflate | Alkene | C-C |
| Sonogashira | Halogen or Triflate | Terminal Alkyne | C-C |
| Buchwald-Hartwig Amination | Secondary Amine | Aryl/Heteroaryl Halide | C-N |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The bifunctional nature of this compound, containing both a secondary amine and a carboxylic acid, makes it an ideal candidate for participation in certain MCRs.
One of the most well-known MCRs is the Ugi four-component reaction (Ugi-4CR), which involves a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide. In this context, this compound can serve as both the carboxylic acid and the amine component in an intramolecular Ugi reaction, or it can participate as the carboxylic acid component in an intermolecular reaction with an external amine, carbonyl compound, and isocyanide.
Another relevant MCR is the Passerini three-component reaction (P-3CR), which combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. mdpi.com this compound can readily act as the carboxylic acid component in this reaction, allowing for the rapid generation of a library of derivatives with diverse substituents.
The participation of this compound in MCRs offers a convergent and atom-economical approach to complex molecules with high structural diversity, which is particularly advantageous in drug discovery and combinatorial chemistry.
| Multi-Component Reaction | Role of this compound | Other Reactants | Product Type |
| Ugi-4CR | Carboxylic Acid | Amine, Carbonyl Compound, Isocyanide | α-Acylamino Amide |
| Passerini-3CR | Carboxylic Acid | Carbonyl Compound, Isocyanide | α-Acyloxy Carboxamide |
Applications of 3r,4r 4 Isopropylpyrrolidine 3 Carboxylic Acid As a Chiral Building Block
Role in Asymmetric Synthesis
The rigid, stereochemically defined structure of (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid makes it a promising candidate for applications in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereoselectivity.
Precursor for Chiral Auxiliaries and Ligands
Similarly, chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the stereoselectivity of a reaction. The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, allows for its derivatization into various types of ligands. However, specific examples of chiral ligands synthesized directly from this compound and their applications are not extensively reported.
Application in Enantioselective Catalysis
Enantioselective catalysis is a powerful tool for the synthesis of single-enantiomer drugs and other fine chemicals. Chiral molecules like this compound can be utilized in the design of both metal-based catalysts and organocatalysts.
Ligand Design for Metal Catalysis
While specific examples for this compound are limited, the broader class of 3,4-disubstituted pyrrolidine-3-carboxylic acids has been explored in ligand design. For instance, derivatives of a similar scaffold have been used in the synthesis of ligands for asymmetric metal catalysis. These ligands can create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in various transformations, such as asymmetric hydrogenation, C-C bond formation, and cycloaddition reactions. The isopropyl group in the 4-position of the pyrrolidine (B122466) ring would be expected to exert significant steric influence, which could be beneficial for achieving high levels of stereocontrol.
Organocatalyst Components
Proline and its derivatives are among the most successful organocatalysts, capable of catalyzing a wide range of asymmetric reactions. The mechanism often involves the formation of a transient enamine or iminium ion intermediate. The substituents on the pyrrolidine ring can significantly influence the reactivity and stereoselectivity of the catalyst. Although the parent compound, proline, is a cornerstone of organocatalysis, detailed studies on the catalytic activity of this compound or its derivatives as organocatalysts are not prominently featured in the literature.
Contributions to Medicinal Chemistry Design
The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs. The conformational rigidity and the possibility of introducing various substituents make it an attractive template for the design of new therapeutic agents.
Scaffold Design for Peptidomimetics and Non-Peptide Ligands
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The constrained cyclic structure of this compound can be used to mimic the turn structures of peptides, which are often involved in biological recognition processes. Incorporating this scaffold into a peptide sequence can enforce a specific conformation, which may lead to increased binding affinity and selectivity for a biological target. However, specific examples of peptidomimetics or non-peptide ligands designed using this particular isopropyl-substituted pyrrolidine are not well-documented.
Influence on Molecular Conformation and Receptor Binding Affinity (Theoretical Design)
The stereochemistry and the substituents on the pyrrolidine ring have a profound impact on the three-dimensional shape of a molecule. The trans relationship between the carboxylic acid at C3 and the isopropyl group at C4 in this compound, along with the steric bulk of the isopropyl group, would significantly restrict the conformational freedom of the pyrrolidine ring and any molecule into which it is incorporated.
Design of Targeted Chemical Probes and Inhibitors Based on Structural Features
Chemical probes are essential tools for studying biological processes, while inhibitors are crucial for the development of new drugs. The unique structural and stereochemical features of this compound make it an interesting starting point for the design of targeted probes and inhibitors. The pyrrolidine ring can serve as a central scaffold to which various functional groups can be attached to interact with specific binding pockets of a target protein.
While direct examples are scarce, the synthesis of all four possible stereoisomers of 3-carboxy-4-isopropyl-pyrrolidine has been reported, indicating the availability of this and related building blocks for such design efforts. The development of potent and selective inhibitors often relies on the precise spatial arrangement of functional groups, which can be controlled by using a rigid scaffold like the one provided by this molecule.
Utilization in Natural Product Synthesis
Despite the potential of this compound as a chiral building block, its direct utilization in the synthesis of complex natural products has not been explicitly detailed in published research. The following sections explore the hypothetical and potential roles this compound could play based on the known reactivity and structural significance of related pyrrolidine derivatives in the synthesis of bioactive molecules.
While no definitive examples exist of this compound being a direct intermediate in a completed natural product synthesis, its structural features suggest potential applicability in the synthesis of certain classes of alkaloids and amino acid derivatives. The trans-substitution pattern of the isopropyl and carboxylic acid groups provides a specific three-dimensional orientation that could be crucial for establishing the stereochemistry of subsequent synthetic transformations.
For instance, in the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids, which often contain highly substituted pyrrolidine cores, a pre-formed chiral building block like this compound could significantly streamline the synthetic route. The carboxylic acid moiety serves as a handle for further functionalization, such as amide bond formation or reduction to an alcohol, while the isopropyl group can influence the conformational properties of the molecule.
The stereocontrolled incorporation of this compound into bioactive molecules would rely on synthetic strategies that preserve the integrity of its chiral centers. The carboxylic acid functionality is the primary site for chemical manipulation, allowing for its conversion into a variety of other functional groups.
Table of Potential Synthetic Transformations:
| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Application in Bioactive Molecule Synthesis |
| Amide Coupling | Amine, Coupling Agents (e.g., HATU, EDCI) | Amide | Formation of peptide bonds in peptidomimetics or alkaloid side chains. |
| Esterification | Alcohol, Acid Catalyst | Ester | Protection of the carboxylic acid or modulation of solubility. |
| Reduction | Reducing Agents (e.g., LiAlH4, BH3·THF) | Primary Alcohol | Introduction of a hydroxymethyl group for further elaboration. |
| Curtius Rearrangement | DPPA, Heat; followed by hydrolysis | Amine | Conversion to a 3-amino-4-isopropylpyrrolidine scaffold. |
The successful application of this chiral building block would be highly dependent on the development of synthetic routes that can tolerate its specific steric and electronic properties. While the potential is evident, the lack of concrete examples in the literature underscores a gap in the current exploration of this particular chiral synthon for the synthesis of natural products.
Computational and Theoretical Investigations of 3r,4r 4 Isopropylpyrrolidine 3 Carboxylic Acid
Conformational Analysis and Energy Landscapes
The three-dimensional structure of (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid is not static; the pyrrolidine (B122466) ring can adopt various puckered conformations, and the substituents can rotate around single bonds. Conformational analysis aims to identify the most stable arrangements of the molecule and the energy barriers between them.
The conformational landscape of substituted pyrrolidines is often explored using a combination of molecular mechanics (MM) and quantum chemical (QC) methods. MM force fields provide a rapid way to sample a large number of possible conformations, identifying low-energy candidates. These initial structures can then be subjected to more accurate, but computationally intensive, QC calculations, such as Density Functional Theory (DFT), to refine their geometries and relative energies.
For proline analogs, the cyclic side chain imposes significant conformational restraints on the backbone and side-chain dihedral angles. This leads to an equilibrium between different puckering states of the five-membered ring, commonly referred to as "endo" and "exo" puckers. Substitutions on the pyrrolidine ring introduce further steric and stereoelectronic effects that modulate this equilibrium.
In the case of this compound, the bulky isopropyl group at the C4 position and the carboxylic acid group at the C3 position are expected to play a crucial role in determining the preferred ring pucker. Computational studies on other 4-substituted prolines have shown that the nature and orientation of the substituent significantly influence the conformational preferences.
A systematic conformational search for this compound would typically involve rotating the key dihedral angles and evaluating the energy of each resulting conformer. The results of such a study would likely be presented as a potential energy surface, illustrating the low-energy valleys corresponding to stable conformations and the hills representing the energy barriers for interconversion.
The preferred conformation of this compound will be a balance between minimizing steric hindrance and maximizing stabilizing stereoelectronic interactions. The bulky isopropyl group will likely favor a pseudo-equatorial position to reduce steric clashes with the rest of the ring.
Stereoelectronic effects, which involve the interaction of electron orbitals, can also significantly influence conformational stability. In substituted pyrrolidines, effects such as the gauche effect and anomeric effects can play a role, particularly when electronegative substituents are present. While the isopropyl and carboxylic acid groups are not as strongly electron-withdrawing as halogens, their electronic character can still subtly influence the geometry and stability of different conformers. For instance, hyperconjugation between C-H or C-C bonds and anti-bonding orbitals of adjacent bonds can contribute to the stability of certain puckered forms.
Quantum chemical calculations on fluorinated pyrrolidines have demonstrated that stereoelectronic effects can attenuate the inherent conformational bias of the pyrrolidine ring. beilstein-journals.org A similar analysis for this compound would involve examining the natural bond orbitals (NBO) to identify key donor-acceptor interactions that stabilize specific conformations. The orientation of the carboxylic acid group is also critical, as it can exist in different rotamers and potentially form intramolecular hydrogen bonds with the amine group, which would significantly stabilize certain conformations.
Reaction Mechanism Elucidation Involving the Compound
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including those for the synthesis of complex molecules like this compound.
The synthesis of substituted pyrrolidines can proceed through various reaction pathways, such as cycloadditions, Michael additions followed by cyclization, or modifications of existing pyrrolidine rings. researchgate.net Theoretical investigations can map out the potential energy surface for these reactions, identifying the reactants, products, intermediates, and, crucially, the transition states that connect them.
For a hypothetical synthesis of this compound, computational analysis would involve:
Identifying plausible reaction pathways: Based on known organic chemistry principles.
Locating the stationary points: Optimizing the geometries of reactants, intermediates, products, and transition states.
Calculating the activation energies: The energy difference between the reactants and the transition state determines the reaction rate.
Verifying the transition states: Ensuring that the transition state structure has exactly one imaginary vibrational frequency corresponding to the reaction coordinate.
Computational studies on the synthesis of other substituted pyrrolidines have successfully determined the effect of substituents and reaction conditions on stereoselectivity. emich.edu For this compound, a key focus of transition state analysis would be to understand how the stereochemistry of the final product is established. By comparing the activation energies of the transition states leading to different stereoisomers, one can predict the major product of the reaction.
Table 2: Hypothetical Computational Data for a Key Synthetic Step
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
|---|---|---|
| Reactants | 0.0 | - |
| Transition State (TS1) | +20.5 | Formation of C-C bond (1.8 Å) |
| Intermediate | -5.2 | Cyclic structure |
| Transition State (TS2) | +15.8 | Proton transfer |
The insights gained from mechanistic studies can be used to rationally design new and improved synthetic routes. For example, if a particular reaction step has a high activation barrier, computational analysis might suggest modifications to the catalyst or reactants that could lower this barrier. Similarly, if a reaction produces a mixture of stereoisomers, understanding the transition state geometries can help in designing strategies to favor the formation of the desired isomer.
Computer-assisted synthesis planning is a growing field that leverages large databases of chemical reactions and computational tools to propose novel synthetic pathways. frontiersin.org By combining retrosynthetic analysis with quantum chemical calculations to evaluate the feasibility of proposed steps, it is possible to design efficient and stereoselective syntheses for target molecules like this compound. This approach can reduce the amount of trial-and-error in the laboratory and accelerate the discovery of new synthetic methods.
Ligand-Receptor Interaction Modeling (Computational Perspective)
Pyrrolidine derivatives are common scaffolds in medicinal chemistry, often designed to interact with specific biological targets such as enzymes or receptors. Computational modeling plays a crucial role in understanding and predicting these interactions.
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a receptor. mdpi.com In a typical docking study, the three-dimensional structure of the target protein is obtained from experimental data (e.g., X-ray crystallography) or through homology modeling. The ligand, in this case this compound, is then computationally "placed" into the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding energy for each pose, and the pose with the lowest energy is predicted to be the most likely binding mode.
For this compound, a docking study would reveal potential interactions such as:
Hydrogen bonds: The carboxylic acid and the secondary amine are both capable of forming hydrogen bonds with amino acid residues in the receptor's binding site.
Ionic interactions: The carboxylic acid can be deprotonated to a carboxylate, which can form salt bridges with positively charged residues like lysine or arginine. The amine can be protonated, allowing for interactions with negatively charged residues.
Hydrophobic interactions: The isopropyl group provides a hydrophobic moiety that can interact favorably with nonpolar pockets in the binding site.
Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic picture of the interactions in a solvated environment and can be used to calculate binding free energies with greater accuracy. These simulations can reveal how the ligand and receptor adapt to each other upon binding and the stability of the predicted interactions. The insights from these computational studies can guide the design of new analogs of this compound with improved binding affinity and selectivity for a given biological target. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Proline |
| Lysine |
Docking and Molecular Dynamics Simulations for Binding Mode Prediction
Understanding how a small molecule like this compound interacts with its biological target at an atomic level is crucial for rational drug design. computabio.com Molecular docking and molecular dynamics (MD) simulations are complementary computational techniques used to predict and analyze these interactions in detail. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. wikipedia.orgnih.gov The process aims to find the most stable binding conformation by sampling various positions and orientations of the ligand within the target's binding site and estimating the binding affinity using a scoring function. wikipedia.orgh-its.org This approach is frequently used in structure-based drug design to screen virtual libraries and identify potential drug candidates. wikipedia.org
The docking process for this compound would begin with the preparation of its 3D structure and the selection of a relevant protein target. The docking algorithm then explores possible binding poses within the active site. nih.gov The output is a set of potential binding modes, ranked by their docking scores, which estimate the binding free energy. h-its.org Analysis of the top-ranked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex.
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein. nih.govazolifesciences.com MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing a more realistic representation of the biological system. iaanalysis.com Starting from a promising docking pose, an MD simulation can be run to assess the stability of the predicted binding mode. nih.gov The simulation can reveal how the ligand and protein adapt to each other, the persistence of key interactions, and the role of surrounding water molecules. acs.orgmdpi.com This dynamic analysis helps to refine the initial docking results and provides a more accurate understanding of the binding mechanism. acs.org
Table 1: Hypothetical Docking Results for this compound This table is illustrative and represents typical data generated from a molecular docking study.
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Asp129, Arg157 | Hydrogen Bond, Salt Bridge |
| Estimated Ki (nM) | 75.2 | Tyr354, Trp84 | Pi-Alkyl, Pi-Pi T-shaped |
Table 2: Illustrative Molecular Dynamics Simulation Analysis This table is illustrative and shows typical metrics used to analyze the stability of a ligand-protein complex during an MD simulation.
| Metric (over 100 ns) | Value/Observation | Implication |
|---|---|---|
| Ligand RMSD | < 2.0 Å | The ligand remains stably bound in its initial predicted pose. |
| Protein RMSD | < 3.0 Å | The overall protein structure is stable throughout the simulation. |
| Key H-Bond Occupancy | Arg157: > 90% | The hydrogen bond with Arginine 157 is highly stable and critical for binding. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Scaffold Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a set of compounds and their biological activities. neovarsity.org For the this compound scaffold, QSAR studies can be instrumental in guiding its optimization to enhance therapeutic efficacy. creative-biostructure.comnih.gov The fundamental principle is that variations in a molecule's structure lead to changes in its biological activity. neovarsity.org
A QSAR study involves several key steps. nih.govresearchgate.net First, a dataset of structurally related analogues of the parent compound with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.gov Next, for each molecule, a wide range of molecular descriptors are calculated. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., connectivity indices). neovarsity.org
Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is then developed that relates a subset of these descriptors to the observed biological activity. neovarsity.orgnih.gov The predictive power of the QSAR model is rigorously assessed through internal and external validation procedures to ensure its reliability. creative-biostructure.com
Once a robust QSAR model is established, it serves as a powerful predictive tool. acs.org It can be used to estimate the biological activity of new, yet-to-be-synthesized derivatives of the this compound scaffold. creative-biostructure.com More importantly, the model provides insights into which structural features are most influential for activity. acs.org By analyzing the descriptors in the final QSAR equation, medicinal chemists can understand whether increasing lipophilicity, adding hydrogen bond donors, or modifying the molecular shape is likely to improve the compound's potency, thereby guiding the design of new analogues with optimized properties. nih.govresearchgate.net
Table 3: Example of a Hypothetical QSAR Equation This table presents an illustrative QSAR model for a series of pyrrolidine derivatives.
| QSAR Model Equation | Statistical Metric | Value |
|---|---|---|
| pIC50 = 0.75(ClogP ) - 0.42(HBD ) + 0.15*(TPSA ) + 2.89 | R² | 0.88 |
| Q² | 0.76 | |
| Descriptor Key: | ||
| ClogP: Calculated LogP (lipophilicity) | ||
| HBD: Number of Hydrogen Bond Donors |
Table 4: Impact of Key Descriptors on Scaffold Optimization This table illustrates how descriptors from a QSAR model can guide the chemical modification of the this compound scaffold.
| Descriptor | Influence on Activity (from model) | Strategy for Scaffold Optimization |
|---|---|---|
| ClogP (Lipophilicity) | Positive Correlation | Increase lipophilicity by adding non-polar groups to regions of the molecule not critical for binding. |
| HBD (Hydrogen Bond Donors) | Negative Correlation | Reduce the number of hydrogen bond donors, if possible without disrupting key binding interactions, to potentially improve cell permeability and activity. |
Advanced Spectroscopic and Crystallographic Methods for Stereochemical Assignment and Purity Assessment
Determination of Absolute Configuration by X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. researchgate.netspringernature.com This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unequivocal assignment of the spatial arrangement of atoms.
To determine the absolute configuration of (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid, a suitable single crystal of the compound must first be grown. The analysis relies on the phenomenon of anomalous dispersion, which occurs when the X-ray radiation used is close to the absorption edge of an atom in the crystal. thieme-connect.de By carefully measuring the intensities of Bijvoet pairs—reflections (h,k,l) and (-h,-k,-l) which are not equivalent in a chiral crystal—the absolute structure can be determined. nih.gov The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned enantiomer; a value close to zero for a known chiral compound confirms the correct absolute configuration. nih.gov
While obtaining a crystal suitable for X-ray diffraction can be challenging, this method provides unambiguous proof of the relative and absolute stereochemistry of all chiral centers in the molecule. researchgate.netspringernature.com In the case of this compound, this would confirm the trans relationship between the isopropyl group at C4 and the carboxylic acid group at C3, as well as the R-configuration at both stereocenters.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.15 |
| b (Å) | 18.02 |
| c (Å) | 29.61 |
| Flack Parameter | 0.0(1) |
| R-factor | < 0.05 |
Note: This data is hypothetical and serves as an illustration of typical parameters obtained in a single-crystal X-ray diffraction experiment for a similar organic molecule. soton.ac.uk
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Advanced NMR techniques are particularly useful for determining stereochemistry and assessing enantiomeric purity.
Enantiomers are indistinguishable in a standard NMR spectrum as they have identical physical properties in an achiral environment. libretexts.org However, the addition of a chiral shift reagent (CSR), often a lanthanide complex, can induce chemical shift differences between the signals of the two enantiomers. libretexts.orgharvard.edu The CSR forms diastereomeric complexes with the enantiomers of this compound, and these complexes have different magnetic environments, leading to separate signals in the ¹H or ¹³C NMR spectrum.
The enantiomeric purity can then be determined by integrating the signals corresponding to each enantiomer. libretexts.org For instance, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) is a common chiral shift reagent. The magnitude of the induced shift difference depends on the specific substrate, the CSR, and the experimental conditions. Proline derivatives themselves can also be used as chiral shift reagents for the recognition of other chiral molecules like carboxylic acids. nih.gov
Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining the relative stereochemistry of a molecule. libretexts.orglongdom.org These techniques detect spatial proximity between protons that are close to each other, irrespective of through-bond connectivity. acdlabs.com
For this compound, a NOESY or ROESY spectrum would show cross-peaks between protons that are on the same face of the pyrrolidine (B122466) ring. For the trans configuration, a NOE would be expected between the proton at C3 and the protons of the isopropyl group at C4, if they are on the same side of the ring. Conversely, the absence of such a correlation would support a cis relationship. By analyzing the complete network of NOE/ROE correlations, the relative orientation of all substituents on the pyrrolidine ring can be established. longdom.org
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is a cornerstone technique for separating enantiomers and determining their purity. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times.
High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. researchgate.netnih.gov For this compound, a variety of CSPs could be employed, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or macrocyclic glycopeptides. nih.govsigmaaldrich.com The separation is influenced by the choice of mobile phase, temperature, and flow rate. sigmaaldrich.com By running a sample of the compound on a chiral HPLC column, two separate peaks corresponding to the (3R,4R) and (3S,4S) enantiomers would be observed if the racemate is present. The enantiomeric excess (e.e.) can be calculated from the areas of the two peaks.
Gas Chromatography (GC) with a chiral stationary phase can also be used, although it typically requires derivatization of the carboxylic acid and amine functionalities to increase volatility.
Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (3R,4R) | 8.5 min |
| Retention Time (3S,4S) | 10.2 min |
Note: This is an exemplary method; actual conditions would require optimization.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiroptical Characterization
VCD and ECD are chiroptical spectroscopic techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. researchgate.net These methods provide information about the absolute configuration of a molecule in solution.
VCD measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule, providing a spectrum that is highly sensitive to its stereostructure. researchgate.net ECD, which operates in the ultraviolet-visible region, provides similar information based on electronic transitions.
The absolute configuration of this compound can be determined by comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum mechanical calculations for a known configuration. rsc.org A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. ox.ac.uk This approach is particularly valuable when crystallization for X-ray analysis is not feasible. rsc.org The chiroptical properties of substituted pyrrolidines can be influenced by the nature and position of substituents on the ring. nih.govresearchgate.net
Future Directions and Emerging Research Avenues for 3r,4r 4 Isopropylpyrrolidine 3 Carboxylic Acid
Development of Novel Green and Sustainable Synthetic Routes
The future synthesis of (3R,4R)-4-isopropylpyrrolidine-3-carboxylic acid and its derivatives will likely prioritize green and sustainable methodologies to minimize environmental impact. Current synthetic strategies for substituted pyrrolidines often rely on multi-step processes that may involve hazardous reagents and generate significant waste. organic-chemistry.org Emerging research avenues aim to address these challenges by adopting principles of green chemistry.
Key areas of focus include:
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would offer a highly efficient route to the pyrrolidine (B122466) core. tandfonline.com These reactions, which combine three or more starting materials in a single step, improve atom economy and reduce the need for intermediate purification steps.
Aqueous Media Synthesis: Utilizing water as a solvent is a primary goal for green synthesis. researchgate.net Research into proline-catalyzed reactions in aqueous environments has shown promise, suggesting that similar conditions could be developed for the synthesis of its derivatives. researchgate.net
Alternative Energy Sources: The use of microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of pyrrolidine derivatives, often under milder conditions and with less solvent usage. tandfonline.com
Catalytic Transfer Hydrogenation: Employing metal-catalyzed transfer hydrogenation presents an efficient and milder alternative to traditional reduction methods for constructing the pyrrolidine ring. nih.gov
Table 1: Potential Green Synthetic Strategies
| Strategy | Principle | Potential Advantage for Synthesis |
|---|---|---|
| Multicomponent Reactions | Combining multiple reactants in a single synthetic operation. | Increased efficiency, reduced waste, simplified procedures. tandfonline.com |
| Aqueous Synthesis | Using water as the reaction solvent. | Reduced use of volatile organic compounds (VOCs), improved safety. researchgate.net |
| Microwave/Ultrasound | Using alternative energy sources to drive reactions. | Faster reaction rates, higher yields, energy efficiency. tandfonline.com |
Exploration of Unconventional Catalytic Applications
Proline and its derivatives are renowned asymmetric organocatalysts, capable of activating substrates through enamine or iminium ion intermediates. wikipedia.orgwikipedia.org The specific structure of this compound, with its bulky isopropyl group, offers a unique steric environment that could lead to novel catalytic activities and selectivities.
Future research will likely explore its potential in:
Stereoselective Catalysis: Investigating its efficacy as a catalyst in classic organocatalytic transformations such as Aldol (B89426), Mannich, and Michael reactions, where the isopropyl group could influence facial selectivity and enhance enantiomeric excess of the products. wikipedia.orgnih.gov
Synergistic Catalysis: Using the compound in combination with other catalytic systems, such as metal catalysts or other organocatalysts, to achieve transformations that are not possible with a single catalyst.
Biomimetic Catalysis: Designing catalytic systems that mimic enzymatic processes, where the rigid pyrrolidine scaffold can act as a structural mimic of enzyme active sites.
Dehydrogenation Reactions: Exploring its potential role in novel catalytic cycles, such as the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines to form pyrroles, where the substitution pattern could influence catalyst-substrate interactions. nih.govacs.org
Integration into Advanced Materials Science
The chirality and well-defined three-dimensional structure of this compound make it an attractive building block for advanced materials. Its incorporation into larger molecular architectures could impart specific, predictable properties.
Emerging applications in materials science include:
Chiral Polymers: Using the molecule as a chiral monomer in polymerization reactions to create polymers with helical structures or other chiral morphologies. These materials could have applications in chiral chromatography, asymmetric catalysis, and optics.
Supramolecular Assemblies: Designing molecules based on this scaffold that can self-assemble into ordered, functional structures through non-covalent interactions like hydrogen bonding and van der Waals forces. researchgate.netmdpi.com The stereochemistry of the pyrrolidine ring would be crucial in directing the formation of these complex architectures, which could be used in sensing, drug delivery, or as new catalysts. researchgate.net
Expanding its Utility in Chemical Biology Tool Development and Probe Design
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. frontiersin.orgnbinno.com this compound can serve as a versatile starting point for the development of sophisticated tools for chemical biology.
Future directions in this area involve:
Enzyme Inhibitor Design: The rigid, chiral framework is ideal for designing potent and selective enzyme inhibitors. The isopropyl group can be used to probe hydrophobic pockets in an enzyme's active site, while the carboxylic acid and amine functionalities provide handles for further modification to optimize binding. mdpi.com
Development of Molecular Probes: Attaching reporter groups such as fluorophores or photoaffinity labels to the pyrrolidine scaffold could generate molecular probes to study biological processes. researchgate.netnih.gov For instance, a fluorescently labeled version could be used to visualize the localization of a target protein within a cell.
Peptide and Peptidomimetic Synthesis: Incorporating this non-natural amino acid into peptides can induce specific secondary structures (e.g., turns) due to its conformational rigidity. nih.gov This is a valuable strategy for creating peptidomimetics with enhanced stability and biological activity. It could also serve as a versatile handle for the internal labeling of peptide nucleic acids (PNAs). nih.gov
Application in Automated Synthesis and High-Throughput Experimentation
The advancement of laboratory automation and high-throughput screening (HTS) techniques is revolutionizing chemical research. Integrating this compound into these workflows could dramatically accelerate the discovery of new functions and applications.
Key research avenues include:
Automated Solid-Phase Synthesis: Developing robust protocols for the automated synthesis of libraries of peptides and small molecules incorporating this scaffold. Techniques analogous to "proline editing," where a proline derivative on a solid support is chemically modified in an automated fashion, could be applied to generate a vast number of diverse compounds. nih.gov
High-Throughput Catalyst Screening: Synthesizing an array of derivatives of this compound and rapidly screening them for catalytic activity in various chemical reactions. youtube.comresearchgate.net This approach would allow for the rapid identification of new organocatalysts with superior performance or novel reactivity.
Combinatorial Libraries for Drug Discovery: Using automated synthesis to generate large combinatorial libraries of compounds based on this core structure for high-throughput screening against a range of biological targets.
Table 2: High-Throughput Applications
| Application Area | Methodology | Goal |
|---|---|---|
| Catalysis | Automated synthesis of derivatives and parallel reaction screening. | Rapid discovery of novel organocatalysts and optimization of reaction conditions. youtube.com |
| Drug Discovery | Generation of combinatorial libraries for HTS. | Identification of new lead compounds with therapeutic potential. |
Q & A
Basic: What are the recommended methods for synthesizing (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid with high enantiomeric purity?
Answer:
To achieve high enantiomeric purity, chiral starting materials or asymmetric catalysis should be employed. For example, demonstrates the use of D-glucaro-δ-lactone as a chiral precursor to establish absolute configuration in structurally related pyrrolidine derivatives . Multi-step synthesis protocols, such as those described in , involve palladium/copper catalysts and optimized solvent systems (e.g., DMF or toluene) to control stereoselectivity during cyclization and functional group modifications . Purification via recrystallization from ethanol/water mixtures (as in ) further enhances enantiomeric purity .
Advanced: How does the stereochemistry of this compound influence its inhibitory activity against glycosidase enzymes?
Answer:
The (3R,4R) stereochemistry is critical for mimicking carbohydrate transition states, as seen in structurally similar inhibitors like DMDP and bulgecinine (). Kinetic assays (e.g., IC50 determination) combined with X-ray crystallography can reveal how the isopropyl and carboxylic acid groups position within the enzyme active site. For instance, highlights hydrogen-bonding networks involving the carboxylic acid moiety, which stabilize enzyme-inhibitor complexes . Competitive inhibition studies using racemic mixtures versus enantiopure samples can isolate stereochemical effects on binding affinity .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm the presence of isopropyl (δ ~1.0–1.5 ppm) and carboxylic acid (δ ~170 ppm) groups. provides a reference for interpreting splitting patterns in pyrrolidine derivatives .
- X-ray Crystallography: Used to resolve absolute configuration and hydrogen-bonding networks, as shown in and , where the compound adopts a non-planar conformation with five hydrogen bonds per molecule .
- Mass Spectrometry (ESIMS): Validates molecular weight (e.g., m/z 173.1 for the parent ion) and purity, as demonstrated in .
Advanced: What strategies can resolve contradictions in reported biological activities of this compound across studies?
Answer:
- Purity Assessment: Verify enantiomeric purity via chiral HPLC ( reports 95% purity for related compounds) .
- Orthogonal Assays: Compare enzymatic inhibition (e.g., α-glucosidase) with cellular assays to distinguish direct target engagement from off-target effects () .
- Meta-Analysis: Account for variables like buffer pH, temperature, and enzyme source. For example, notes hydrogen-bonding variability under different crystallization conditions .
Basic: How can the hydrogen bonding network of this compound predict its solubility and crystal packing?
Answer:
X-ray crystallography ( ) reveals that each molecule participates in five classical hydrogen bonds (O–H···O and N–H···O), forming layered networks. This extensive bonding reduces aqueous solubility but stabilizes crystal lattices. Computational tools (e.g., COSMO-RS) can model solubility in polar solvents, while thermal gravimetric analysis (TGA) assesses stability under decomposition conditions (~449 K, as noted in ) .
Advanced: What in vivo models are appropriate for evaluating the pharmacokinetics of this compound as a glycosidase inhibitor?
Answer:
- Rodent Models: Administer the compound orally or intravenously and measure plasma/tissue concentrations via LC-MS (as in ) .
- Pharmacodynamic Markers: Monitor blood glucose levels in diabetic models to correlate inhibition with physiological effects, building on in vitro data from .
- Metabolite Profiling: Use stable isotope labeling (e.g., 13C) to track metabolic pathways, ensuring the carboxylic acid group remains intact (critical for activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
